molecular formula C24H26FN3O3 B2974334 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 872206-24-1

2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2974334
CAS No.: 872206-24-1
M. Wt: 423.488
InChI Key: RMXHIIKFPTWNMV-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[4.6]undecane core, which is a bicyclic system where two rings share a single atom. The presence of a fluorophenyl group and a methoxyphenyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[4.6]undecane core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the ring closure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, which involves the use of palladium catalysts and appropriate ligands.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. Its spirocyclic core makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological activities due to its structural complexity. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound might be investigated for their potential therapeutic effects. The presence of the fluorophenyl and methoxyphenyl groups suggests possible interactions with various biological targets, making it a candidate for drug discovery.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also find applications in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorophenyl group might enhance binding affinity by interacting with aromatic residues in the target protein, while the methoxyphenyl group could modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-[3-(4-bromophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, potentially making this compound more effective in its applications compared to its analogs.

This detailed overview provides a comprehensive understanding of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[46]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-31-20-8-6-7-19(15-20)26-21(29)16-28-23(30)22(17-9-11-18(25)12-10-17)27-24(28)13-4-2-3-5-14-24/h6-12,15H,2-5,13-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXHIIKFPTWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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